Derivatives with the 2‑Aminoethylpiperidine Moiety Exhibit 7–10 Fold Lower Cytotoxicity vs. N,N‑Diethylethylenediamine Analogs
In a study of perylene monoimide (PMI) telomerase inhibitors, replacing the N,N‑diethylethylenediamine side chain (as in PM2 and PM3) with a 1‑(2‑aminoethyl)piperidine side chain (as in PM5) significantly reduced acute cytotoxicity while preserving G‑quadruplex binding and telomerase inhibition [1]. The piperidine‑containing analog PM5 was 7–10 times less cytotoxic than PM2 and PM3 across three different cancer cell lines [1].
| Evidence Dimension | Acute cytotoxicity in cancer cells |
|---|---|
| Target Compound Data | PM5: IC₅₀ not reported; cytotoxicity 7–10× lower than PM2/PM3 |
| Comparator Or Baseline | PM2 (N,N‑diethylethylenediamine side chain) and PM3 (ethylenediamine side chain) |
| Quantified Difference | 7–10 fold reduction in cytotoxicity |
| Conditions | A549, HeLa, and MCF‑7 cancer cell lines; 48‑h MTT assay [1] |
Why This Matters
For researchers developing telomerase inhibitors or other anticancer agents, selecting building blocks that incorporate the 2‑aminoethylpiperidine motif (as found in N‑(Piperidinoethyl)ethylenediamine) can directly improve the therapeutic window by mitigating off‑target toxicity.
- [1] Das, T., et al. (2022). Hydrosoluble Perylene Monoimide-Based Telomerase Inhibitors with Diminished Cytotoxicity. ACS Omega, 7(19), 16746–16756. View Source
